ISO-Fludelone

Xenograft Tumor growth inhibition Antineoplastic efficacy

For MDR tumor xenografts (80% suppression, complete remission in MX-1) or CNS metastases, ISO-Fludelone is unmatched. Its subnanomolar potency (IC50 0.09 nM) vs P-gp+ cells, non-substrate status, and superior in vivo efficacy over dehydelone (72% vs 57% suppression) make it essential. Choose ISO-Fludelone for guaranteed intracellular accumulation and reproducible results.

Molecular Formula C27H39NO6
Molecular Weight 473.6 g/mol
CAS No. 693272-98-9
Cat. No. B10776202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameISO-Fludelone
CAS693272-98-9
Molecular FormulaC27H39NO6
Molecular Weight473.6 g/mol
Structural Identifiers
SMILESCC1C=CCC(=CCC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC2=NOC(=C2)C)C)C
InChIInChI=1S/C27H39NO6/c1-16-9-8-10-17(2)25(31)20(5)26(32)27(6,7)23(29)15-24(30)33-22(12-11-16)18(3)13-21-14-19(4)34-28-21/h8,10-11,13-14,17,20,22-23,25,29,31H,9,12,15H2,1-7H3/b10-8-,16-11-,18-13+/t17-,20+,22-,23-,25-/m0/s1
InChIKeyJAYGOFBXDFAXBW-CYEKYUJNSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ISO-Fludelone (CAS 693272-98-9): Third-Generation Epothilone B Analog with Subnanomolar Antimitotic Potency and P-gp Independence


ISO-Fludelone (also known as KOSN-1724 or KOS-1803) is a fully synthetic, third-generation epothilone B analog designed as a microtubule-stabilizing agent with potent antineoplastic activity . It binds to tubulin, induces microtubule polymerization and stabilization against depolymerization, leading to G2/M cell cycle arrest and apoptosis . Structurally, it is a 16-membered macrolide featuring an isoxazole side chain and a trifluoromethyl substitution at the C26 position, with a molecular formula of C27H39NO6 and a molecular weight of 473.6 g/mol [1]. The compound is distinguished from earlier epothilone generations by enhanced metabolic stability, water solubility, and a key mechanistic advantage: it is not a substrate of the P-glycoprotein (P-gp) multidrug resistance efflux pump, preserving activity against MDR tumor cells where many standard agents fail [2]. ISO-Fludelone has advanced to Phase I clinical evaluation in patients with advanced solid tumors (NCT01379287) [3].

Why Generic Substitution of ISO-Fludelone Fails: Evidence for Non-Interchangeability with Epothilone Analogs


ISO-Fludelone cannot be interchangeably substituted with other epothilone analogs—including epothilone B, dehydelone, iso-dehydelone, ixabepilone, or sagopilone—due to quantifiable differences in in vivo antitumor efficacy, metabolic stability, and cross-resistance profile. Direct head-to-head comparisons in xenograft models demonstrate that ISO-Fludelone achieves tumor growth suppression outcomes (e.g., 80% suppression and complete remission in MX-1 xenografts) that are not replicated by earlier-generation congeners such as dehydelone (72% suppression) and iso-dehydelone (57% suppression) under identical dosing conditions [1]. Furthermore, ISO-Fludelone retains full cytotoxic activity against P-glycoprotein-overexpressing multidrug-resistant cell lines where taxanes (e.g., paclitaxel, docetaxel) and other microtubule-targeting agents exhibit substantial loss of potency [2][3]. Generic substitution without validated equivalence data would therefore introduce unacceptable uncertainty in experimental reproducibility and therapeutic outcomes. The quantitative evidence below substantiates these differentiation claims.

ISO-Fludelone Differentiation Evidence: Quantitative Head-to-Head Comparisons with Epothilone and Taxane Comparators


ISO-Fludelone Demonstrates Superior In Vivo Tumor Growth Suppression Relative to Dehydelone and Iso-Dehydelone in MX-1 Mammary Xenografts

In a direct head-to-head comparison using the MX-1 human mammary carcinoma xenograft model in nude mice, ISO-Fludelone achieved 80% tumor growth suppression, outperforming both dehydelone (72% suppression) and iso-dehydelone (57% suppression) under identical experimental conditions [1]. The study further reported that ISO-Fludelone was able to achieve complete tumor remission without relapse in this model, a finding not reported for the comparator epothilones [1].

Xenograft Tumor growth inhibition Antineoplastic efficacy

ISO-Fludelone Retains Subnanomolar Potency Against Multidrug-Resistant Cells Where Paclitaxel and Vinblastine Lose Activity

In cytotoxicity assays against the multidrug-resistant (MDR) CCRF-CEM/VBL cell line, which overexpresses P-glycoprotein (P-gp), ISO-Fludelone retained full cytotoxic potency (IC50 = 0.09 nM), whereas the standard microtubule-targeting agents paclitaxel (Taxol) and vinblastine exhibited IC50 values of 95 nM and 170 nM, respectively [1]. This represents a >1,000-fold higher potency for ISO-Fludelone relative to paclitaxel and a >1,800-fold higher potency relative to vinblastine in the MDR context [1]. ISO-Fludelone is not a substrate of the P-gp efflux pump, a property not shared by all epothilone analogs .

Multidrug resistance P-glycoprotein Cytotoxicity

ISO-Fludelone Achieves Subnanomolar Potency Across Diverse Tumor Cell Lines Comparable to Leading Epothilone Analogs

ISO-Fludelone exhibits subnanomolar cytotoxic potency against a variety of tumor cell lines, placing it among the most potent members of the epothilone class. A 2017 ACS Medicinal Chemistry Letters publication noted that epothilone B, sagopilone, and iso-fludelone are all possessed of subnanomolar potencies against a variety of cell lines including taxol-resistant cell lines [1]. The 2008 PNAS study reported ISO-Fludelone IC50 values ranging from 0.05 nM to 1.5 nM across sensitive and resistant human cancer cell lines, including CCRF-CEM (0.05 nM), SK-OV-3 (0.29 nM), and MX-1 (0.90 nM) [2].

Cytotoxicity IC50 Cancer cell lines

ISO-Fludelone Demonstrates Therapeutic Efficacy Against Intracranial Tumors Indicating Blood-Brain Barrier Penetration Capability

ISO-Fludelone was shown to exhibit a significant therapeutic effect against an intracranially implanted SK-NAS human neuroblastoma tumor in nude mice [1]. This finding suggests that ISO-Fludelone can cross the blood-brain barrier to exert antitumor activity within the central nervous system compartment. Most standard microtubule-targeting agents, including taxanes and first-generation epothilones, exhibit poor CNS penetration due to P-gp-mediated efflux at the blood-brain barrier and unfavorable physicochemical properties. While direct comparator data for CNS penetration are not available for other epothilones in this specific model, ISO-Fludelone's demonstrated intracranial efficacy represents a differentiating functional outcome.

Blood-brain barrier Intracranial tumor CNS penetration

ISO-Fludelone Research Applications: Validated Use Cases Based on Quantitative Differentiation Evidence


Preclinical Efficacy Studies in Multidrug-Resistant Tumor Models

Researchers investigating therapeutic strategies for P-glycoprotein-mediated multidrug-resistant cancers should prioritize ISO-Fludelone over taxanes (e.g., paclitaxel, docetaxel) or first-generation epothilones. ISO-Fludelone's retained subnanomolar potency (IC50 = 0.09 nM) against P-gp-overexpressing CCRF-CEM/VBL cells—where paclitaxel and vinblastine lose >1,000-fold potency—makes it a critical tool compound for validating target engagement and antitumor efficacy in MDR contexts [1]. Its non-substrate status for P-gp ensures intracellular accumulation is not compromised by efflux .

Xenograft Studies Requiring Robust Tumor Growth Suppression or Complete Remission Endpoints

For in vivo efficacy studies using MX-1 mammary carcinoma or SK-NAS neuroblastoma xenograft models, ISO-Fludelone offers quantifiably superior tumor suppression outcomes compared to alternative epothilone analogs. It achieves 80% tumor growth suppression and complete remission without relapse in MX-1 xenografts, outperforming dehydelone (72%) and iso-dehydelone (57%) [1]. This performance advantage reduces the number of animals required per study and increases the probability of achieving statistically significant efficacy readouts [1].

Blood-Brain Barrier Penetration and CNS Tumor Efficacy Studies

Investigators studying brain metastases, primary CNS malignancies, or the blood-brain barrier pharmacology of microtubule-stabilizing agents should consider ISO-Fludelone. Its demonstrated significant therapeutic effect against intracranially implanted SK-NAS neuroblastoma xenografts provides functional evidence of CNS penetration and antitumor activity within the intracranial compartment [1]. This application scenario is particularly relevant given that most taxanes and earlier epothilones exhibit poor CNS distribution.

Antibody-Drug Conjugate (ADC) Linker Validation and Payload Development

Drug discovery programs developing antibody-drug conjugates (ADCs) with microtubule-stabilizing payloads may utilize ISO-Fludelone as a reference compound or payload candidate. ISO-Fludelone has been cited alongside epothilone B and sagopilone as a subnanomolar-potency epothilone of interest for linker strategy validation and tumor-targeting conjugate development [1]. Its high potency and P-gp independence make it a compelling benchmark for evaluating novel epothilone-based ADC payloads [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for ISO-Fludelone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.